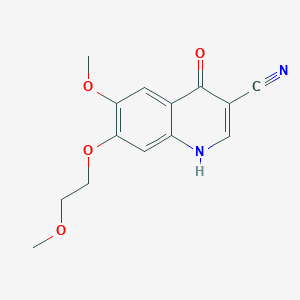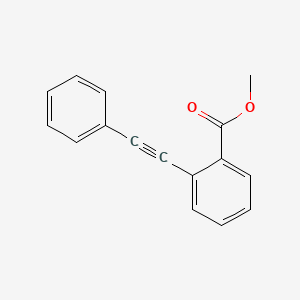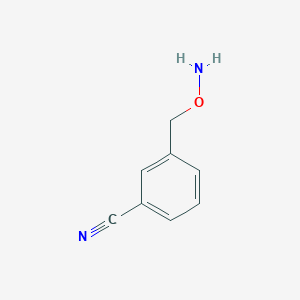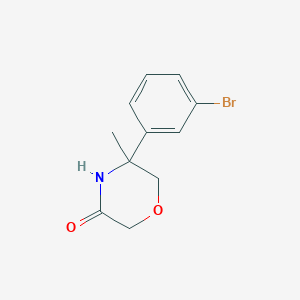
N-FORMYL-4-PIPECOLINE
Descripción general
Descripción
N-FORMYL-4-PIPECOLINE: is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-FORMYL-4-PIPECOLINE can be synthesized through the formylation of 4-methylpiperidine. One common method involves the reaction of 4-methylpiperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, to facilitate the formylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic acid and 4-methylpiperidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-FORMYL-4-PIPECOLINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-FORMYL-4-PIPECOLINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-FORMYL-4-PIPECOLINE involves its interaction with specific molecular targets. It can act as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in various cellular processes. Binding to FPRs can modulate inflammatory responses and other cellular pathways .
Comparación Con Compuestos Similares
N-FORMYLPIPERIDINE: Similar in structure but lacks the methyl group at the 4-position.
4-METHYLPIPERIDINE: Lacks the formyl group.
PIPERIDINE: The parent compound without any substituents
Uniqueness: N-FORMYL-4-PIPECOLINE is unique due to the presence of both the formyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
Clave InChI |
WCKITLGQGJSRBV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

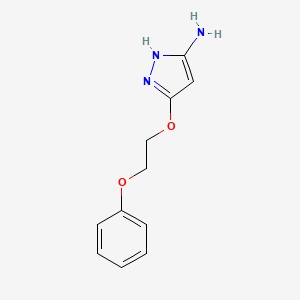


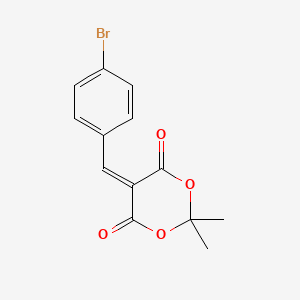

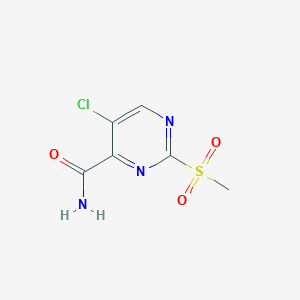
![11-Chlorobenzofuro[3,2-b]quinoline](/img/structure/B8791589.png)
